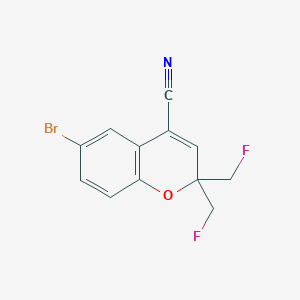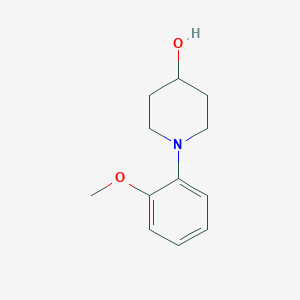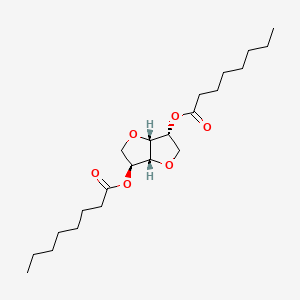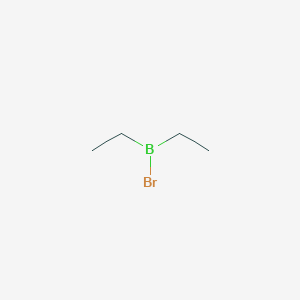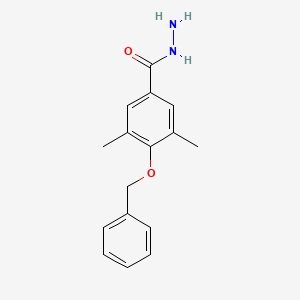
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide
Vue d'ensemble
Description
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide is an organic compound with the molecular formula C16H18N2O It is a derivative of benzohydrazide, featuring benzyloxy and dimethyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide typically involves the reaction of 4-benzyloxy-3,5-dimethylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Benzyloxy-3,5-dimethylbenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethyl groups can influence the compound’s binding affinity and specificity. The hydrazide moiety can form hydrogen bonds and other interactions with target molecules, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyloxy-3,5-dimethylbenzaldehyde
- 4-Benzyloxy-3-methoxystyrene
- 4-Hydroxy-3-methylbenzaldehyde
- 3,5-Dimethylbenzaldehyde
- 4-Hydroxy-3,5-dimethylbenzaldehyde
Uniqueness
4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide is unique due to the presence of both benzyloxy and dimethyl substituents, which can enhance its reactivity and specificity in various chemical reactions. Its hydrazide functionality also provides versatility in forming derivatives and interacting with biological targets.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
3,5-dimethyl-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-14(16(19)18-17)9-12(2)15(11)20-10-13-6-4-3-5-7-13/h3-9H,10,17H2,1-2H3,(H,18,19) |
Clé InChI |
QWLLMCWBPXCPCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)NN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(5-Methoxypyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8390622.png)
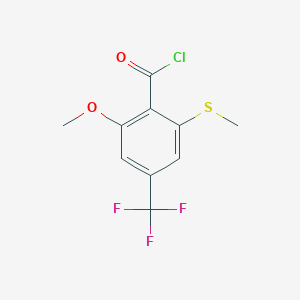
![6-[2-(4-Fluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8390629.png)
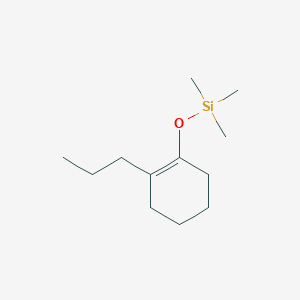
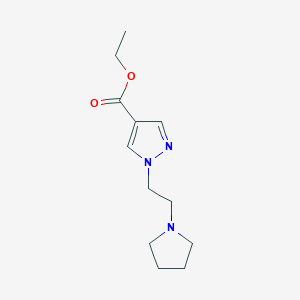
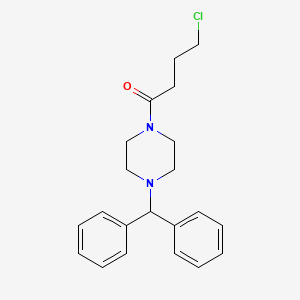
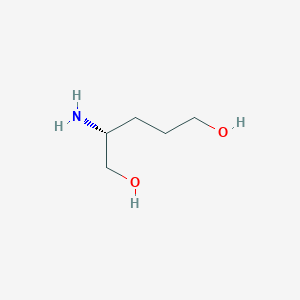
![5-[4-(2-Phenylethoxy)phenylmethylene]-2,4-thiazolidinedione](/img/structure/B8390648.png)
![3-Bromo-5-[(ethylsulfonyl)methyl]pyridine](/img/structure/B8390654.png)
